molecular formula C17H19N3O3S B2771450 2-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034510-51-3

2-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine

Cat. No.: B2771450
CAS No.: 2034510-51-3
M. Wt: 345.42
InChI Key: UNIDRYQHQRMHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivities

Studies on 1H-pyrazole derivatives, including those bearing an aryl sulfonate moiety, have shown that these compounds can be synthesized through one-pot cyclo-condensation reactions, demonstrating significant anti-inflammatory and antimicrobial activities against both Gram-positive and Gram-negative bacterial and fungal strains (Kendre et al., 2013). This synthesis approach and biological activity indicate the chemical compound's potential use in developing new antibacterial and anti-inflammatory agents.

Antimicrobial Evaluation

Further research into novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety has highlighted their promising antimicrobial properties. These compounds have been synthesized for use as antimicrobial agents, displaying promising results in in vitro antibacterial and antifungal activities (Darwish et al., 2014). Such findings underscore the potential for using sulfonamide and pyrazole derivatives in combating microbial infections.

Structural and Chemical Modifications

The research on heterocyclic compounds containing a sulfonamido moiety suitable for antibacterial agents shows the versatility of these chemical frameworks in synthesizing new compounds with high antibacterial activities. This versatility indicates the potential for structural modifications and the creation of novel compounds with desired biological properties (Azab et al., 2013).

Potential in Material Science

In material science, the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides through the insertion of sulfur dioxide suggests a method for creating compounds with specific functionalities, indicating potential applications in developing new materials or chemical intermediates (An et al., 2014).

Properties

IUPAC Name

11-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-24(22,13-4-5-17-12(10-13)6-9-23-17)19-7-8-20-16(11-19)14-2-1-3-15(14)18-20/h4-5,10H,1-3,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIDRYQHQRMHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)C4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.